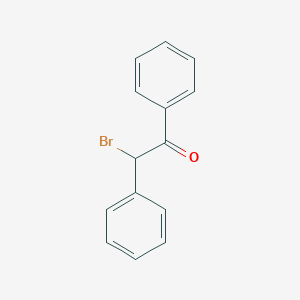

2-Bromo-2-phenylacetophenone

概要

説明

- この化合物の化学構造は、炭素原子21個、水素原子24個、窒素原子2個、酸素原子5個で構成されています。 その分子式はC₂₁H₂₄N₂O₅ .

SCH 32615: は、エンケファリナーゼ阻害剤であり、内因性エンケファリンの分解を阻害します。これらのエンケファリンは、痛みの調節に関与する天然のオピオイドペプチドです。

準備方法

合成経路: の合成経路は、特定の化学反応を含みます。残念ながら、詳細な合成経路は文献では容易に入手できません。

工業生産: 大規模な工業生産方法に関する情報は限られています。

化学反応の分析

反応: は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。

一般的な試薬と条件: 包括的なデータがないため、具体的な試薬や条件を提供することはできません。

主要な生成物: これらの反応から生じる一次生成物は未定です。

科学的研究の応用

Organic Synthesis

2-Bromo-2-phenylacetophenone is widely utilized as an intermediate in organic synthesis. It serves as a precursor for various chemical reactions, including:

- Synthesis of Phosphonium Salts : The compound can be used in solvent-free mechanochemical reactions to produce phosphonium salts, which are valuable in organic synthesis and material science .

- Formation of α-Bromodeoxybenzoin : It is involved in the synthesis of α-bromodeoxybenzoin derivatives, which have applications in further chemical transformations and materials development .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Recent studies have highlighted its role in:

- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from it have been tested for their inhibitory activity on BRD4 and PLK1 enzymes, showing promising results comparable to established anticancer drugs .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of synthesized compounds based on this compound against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. The most active compounds demonstrated IC₅₀ values significantly lower than those of Methotrexate, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| Compound 4 | MDA-MB-231 | 0.029 | 9.8 |

| Compound 7 | HT-29 | 0.042 | 5.0 |

| Compound 6a | U-937 | 0.094 | 2.12 |

Photochemistry

The compound is also studied for its photochemical properties, particularly its ability to act as a photoinitiator in polymerization processes.

Analytical Chemistry

In analytical chemistry, it serves as a standard reference material for chromatographic techniques due to its well-defined chemical structure and properties.

作用機序

類似化合物との比較

独自性: は、エンケファリナーゼの特異的な阻害によって際立っています。

類似化合物: 残念ながら、類似化合物との直接的な比較は入手できません。

生物活性

2-Bromo-2-phenylacetophenone (CAS No. 1484-50-0) is an organobromine compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BrO |

| Molecular Weight | 275.13 g/mol |

| Melting Point | 53°C to 58°C |

| Purity | ≥ 97% |

| Hazard Classification | Serious eye damage, skin corrosion/irritation |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits significant antitumor properties, which have been studied in the context of cancer research.

- Antitumor Activity :

- Recent studies have shown that derivatives of 2-bromoacetophenone can form cyclometallated palladium(II) complexes that demonstrate potent cytotoxic effects against cancer cell lines. These complexes exhibit a mechanism involving DNA binding and induction of apoptosis in tumor cells, highlighting the potential of 2-bromo derivatives in cancer therapy .

- Antimicrobial Properties :

Case Study 1: Antitumor Activity

A study published in Dalton Transactions investigated the synthesis and characterization of palladium(II) complexes derived from 2-bromoacetophenone. The results showed that these complexes exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study concluded that the bromine atom plays a crucial role in enhancing the antitumor activity through improved interactions with cellular targets .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of derivatives based on 2-bromoacetophenone. The findings revealed that these compounds were effective against several bacterial strains, demonstrating potential as new antimicrobial agents. The mechanism was attributed to their ability to disrupt bacterial cell membranes .

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its toxicological profile:

- Corrosive Nature : The compound is classified as a corrosive material, causing severe burns upon contact with skin or eyes. Proper handling precautions are necessary to mitigate risks associated with exposure .

- Safety Measures : Users should adhere to safety guidelines, including wearing protective equipment and ensuring adequate ventilation during use .

特性

IUPAC Name |

2-bromo-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFBIQMNKOJDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883681 | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Bromo-1,2-diphenylethan-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1484-50-0 | |

| Record name | 2-Bromo-1,2-diphenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-bromo-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。